Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate
Overview
Description
Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound that features a unique oxadiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of acetic acid as a solvent and heating to induce intramolecular cyclization . The process may also involve the use of ethers like 2-methyl-tetrahydrofuran (2-MeTHF) and 1,4-dioxane .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous process. This involves combining suitable starting materials in the presence of solvents and catalysts, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrohalic acids like hydrochloric acid and hydrobromic acid, as well as organic acids like acetic acid . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate include:
- 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid
- 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxamide
Uniqueness
What sets this compound apart is its ethyl ester group, which can influence its reactivity and solubility.
Properties
IUPAC Name |
ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-3-15-9(14)5-4(2)11-8-7(6(5)10)12-16-13-8/h3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRFHLVOXJVUBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=NON=C2N=C1C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901158807 | |
Record name | Ethyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901158807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156463-84-2 | |
Record name | Ethyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156463-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901158807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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